6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design. In the case of this compound, 38 derivatives were synthesized. Among them, compound C03 exhibited promising activity as a TRK inhibitor, with an IC50 value of 56 nM. It selectively inhibited the proliferation of the Km-12 cell line and demonstrated good plasma stability .
Molecular Structure Analysis
The molecular structure of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazolo ring fused with a pyridine ring. The tert-butyl group provides steric hindrance, affecting its interactions with other molecules. Notably, the pyrazolo portion serves as a hydrogen bond center, while the pyridine moiety likely engages in π–π stacking interactions with specific amino acids .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and context-dependent. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions to form novel diarylpyrazolo[3,4-b]pyridines .
Scientific Research Applications
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The compound serves as a precursor in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized using different strategies, and their applications are systematized based on the method used to assemble the pyrazolopyridine system .
Biomedical Applications
6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine: has been studied for its potential biomedical applications. This includes its role in the development of new therapeutic agents due to its structural similarity to purine bases, which are crucial components of DNA and RNA .
Development of Guanylate Cyclase Stimulators
This compound has been identified in the development of drugs like riociguat, which is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. It acts as a stimulator of soluble guanylate cyclase .
Inhibitors of Cellular Signaling Pathways
Derivatives of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been found to inhibit various cellular signaling pathways. This includes the inhibition of CCL2-induced chemotaxis of human monocytes and macrophages, which is significant in inflammatory responses .
Enzyme Inhibition
The compound is involved in the synthesis of enzyme inhibitors, such as acetylcholinesterase inhibitors. These inhibitors have applications in treating diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .
Antiviral Research
Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit antiviral activity. For instance, they have been tested against non-polio enterovirus EV-A71 in cell-based assays, indicating potential applications in antiviral drug development .
Mechanism of Action
As a TRK inhibitor, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine interferes with the continuous activation of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound may have therapeutic potential in treating cancers associated with TRK mutations .
properties
IUPAC Name |
6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHFLZIAJNHHMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NNC(=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589658 |
Source
|
Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951626-63-4 |
Source
|
Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.